1-[4-(Pentylamino)phenyl]ethanone
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-[4-(pentylamino)phenyl]ethanone |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-10-14-13-8-6-12(7-9-13)11(2)15/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
IYVLCPVSCPRZFN-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, widely employed in aryl-aryl bond formation, could facilitate the synthesis of 4-substituted phenyl precursors. For instance, patent WO2012107532A1 demonstrates the coupling of 4-bromo-2,8-bis(trifluoromethyl)quinoline with vinylstannane using Pd(PPh₃)₂Cl₂ as a catalyst, achieving an 82% yield. Adapting this protocol, 4-bromophenyl ethanone might undergo cross-coupling with pentenylboronic acid to introduce the pentyl chain. Key variables include:
-
Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos.
-
Solvent system : Toluene/aqueous KOH (8:1 v/v) for biphasic conditions.
-
Temperature : Reflux (≈110°C) for 24 hours.
Table 1 summarizes optimized parameters from analogous reactions:
Buchwald-Hartwig Amination
Introducing the pentylamino group via Buchwald-Hartwig amination represents another viable route. Patent EP2551265B1 highlights the use of Pd catalysts for C–N bond formation in ethanone intermediates. For 1-[4-(Pentylamino)phenyl]ethanone, 4-bromophenyl ethanone could react with pentylamine in the presence of Pd₂(dba)₃ and Xantphos, with NaOtBu as a base. This method typically achieves yields of 60–85% under inert conditions.
Sharpless Asymmetric Dihydroxylation and Epoxide Ring-Opening
Dihydroxylation of Vinyl Intermediates
WO2012107532A1 details the Sharpless asymmetric dihydroxylation of 2,8-bis(trifluoromethyl)-4-vinylquinoline using AD-mix α/β, yielding enantiopure diols with >90% enantiomeric excess (ee). Applying this strategy, 4-vinylphenyl ethanone could undergo dihydroxylation to produce (R)- or (S)-1-[4-vinylphenyl]ethan-1,2-diol. Key steps include:
Epoxide Formation and Amine Addition
The diol intermediate is cyclized to an epoxide via acid-catalyzed trans-esterification, as described in WO2012107532A1. Subsequent regioselective SN2 ring-opening with pentylamine would install the pentylamino group. For example:
-
Epoxidation : Treat diol with MsCl/TEA to form the epoxide.
-
Ring-opening : React epoxide with pentylamine in THF at 60°C, yielding this compound.
This method mirrors the synthesis of 4-aminoquinolines, where epoxide ring-opening with amines achieves 35–96% yields and >92% ee.
Reductive Amination of 4-Aminophenyl Ethanone
Ketone-Amine Condensation
Reductive amination of 4-aminophenyl ethanone with pentanal offers a straightforward route. Using NaBH₃CN or H₂/Pd-C, the imine intermediate is reduced to the secondary amine. Patent EP2551265B1 reports similar reductions for ethanone derivatives, emphasizing pH control (pH 4–6) and methanol as the solvent.
Optimization of Reaction Conditions
-
Temperature : 25–50°C to balance reaction rate and side-product formation.
-
Catalyst : Pd/C (10 wt%) under 1 atm H₂.
Friedel-Crafts Acylation for Direct Synthesis
Acylation of Pentylaminobenzene
Friedel-Crafts acylation of pentylaminobenzene with acetyl chloride in the presence of AlCl₃ could directly yield the target compound. However, steric hindrance from the pentyl group may reduce regioselectivity. WO2012107532A1 notes that electron-withdrawing groups (e.g., CF₃) enhance acylation efficiency, suggesting nitro or acyl protection strategies for the amine.
Protecting Group Strategies
-
Nitro protection : Nitrate the benzene ring, perform acylation, then reduce to amine.
-
Boc protection : Introduce tert-butoxycarbonyl (Boc) to the amine, proceed with acylation, then deprotect with TFA.
Comparative Analysis of Methodologies
Table 2 evaluates the feasibility of each route based on yield, complexity, and scalability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
